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Compound of Interest

1-Piperidineacetamide, N-(3-
Compound Name:

bromophenyl)-
CAS No.: 53316-92-0
Cat. No.: B5864998

Get Quote

Executive Summary & Physicochemical Profile[1][2]

[3]

N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide is a lipophilic amide derivative, structurally
characterized by a 3-bromo-substituted phenyl ring linked via an acetamide bridge to a
piperidine moiety. It belongs to the class of amino-amide local anesthetics (similar to
mepivacaine) but is primarily utilized as a synthetic intermediate or a probe in Structure-Activity
Relationship (SAR) studies targeting voltage-gated sodium channels or specific kinase

inhibition pathways.

Melting Point Specification

Unlike commercial standards (e.g., Lidocaine), the melting point (MP) of this specific 3-bromo
analog is sensitive to purity and salt form.
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Property

Specification /| Range

Notes

Free Base MP

96°C — 102°C
(Predicted/Observed Range)

Depends heavily on
recrystallization solvent
(EtOH/Water vs. Hexane).

215°C - 220°C

The hydrochloride salt

HCI Salt MP N significantly elevates the MP
(Decomposition) o )
due to ionic lattice energy.
) ] ) Needles from ethanol;
White to Off-White Crystalline ]
Appearance Solid amorphous powder if
oli
precipitated rapidly.
Sparingly soluble in water
Solubility DMSO, Methanol, Chloroform (Free Base); Soluble in water

(HCI Salt).

Critical Note: The exact melting point for the free base often depresses significantly (to ~85-

90°C) if residual solvent (especially piperidine) or the intermediate 2-chloro-N-(3-

bromophenyl)acetamide is present.

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often evaluated against standard amino-amide
anesthetics. The 3-bromo substitution alters the lipophilicity (

) and electronic distribution compared to the standard 2,6-dimethyl (Mepivacaine) or
unsubstituted (Phenacaine) analogs.

Table 1: Structural & Thermal Comparison

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5864998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Lipophilicity (

Melting Point Primary
Compound Structure Key L
(Free Base) ) Application
Research Probe
Target: 3-Br 3-Br-Phenyl + ) (SAR studies,
o 96-102°C ~2.8 (High)
Analog Piperidine Halogen
bonding)
_ Clinical Local
_ _ 2,6-Dimethyl + .
Mepivacaine L 150-153°C 1.95 Anesthetic
Piperidine
(Standard)
) Clinical Local
) ) 2,6-Dimethyl + _
Lidocaine ) 68—-69°C 2.44 Anesthetic
Diethyl
(Standard)
Synthetic
] 3-Br-Phenyl +
Intermediate ] 125-127°C 2.1 Precursor (Must
Chloride

be absent)

Key Insight: The 3-bromo substituent increases lipophilicity compared to Mepivacaine,

potentially enhancing membrane penetration but reducing aqueous solubility. The lower melting

point relative to Mepivacaine indicates a less tightly packed crystal lattice, likely due to the lack

of symmetry provided by the 2,6-dimethyl pattern.

Synthesis & Purification Protocol

To achieve the target melting point range, a rigorous two-step synthesis and purification

protocol is required. The presence of the 2-chloro intermediate is the most common cause of

MP depression.

Reaction Pathway (DOT Diagram)

© 2026 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5864998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

3-Bromoaniline
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Figure 1: Two-step synthesis pathway via nucleophilic substitution.

Detailed Protocol

Step 1: Synthesis of Intermediate (2-chloro-N-(3-bromophenyl)acetamide)

Dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.
Add Triethylamine (1.2 eq) as a proton scavenger.

Cool to 0°C and add Chloroacetyl chloride (1.1 eq) dropwise.

Step 2: Nucleophilic Substitution (Target Synthesis)

piperidine salts.

Purification (Crucial for MP):

Stir for 2 hours. Wash with 1N HCI (to remove unreacted aniline) and Brine.

Checkpoint: Isolate solid. MP should be 125-127°C. If <120°C, recrystallize from EtOH.

Dissolve the Intermediate (from Step 1) in Toluene or Acetonitrile.
Add Piperidine (2.5 eq). Excess piperidine acts as both nucleophile and base.
Reflux for 4—-6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with water (3x) to remove
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o Dry organic layer (
) and concentrate.

o Recrystallization: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until
turbid. Cool slowly to 4°C.

Melting Point Determination Workflow

To validate the identity of your synthesized compound, follow this self-validating workflow.

Workflow Diagram (DOT)
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Figure 2: Decision tree for melting point validation.

Experimental Procedure
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e Preparation: Ensure the sample is dried under vacuum at 40°C for at least 4 hours to remove
solvent inclusions (water/ethanol solvates can depress MP by 5-10°C).

e Instrument: Use a calibrated capillary melting point apparatus (e.g., Blichi or Stuart) or
Differential Scanning Calorimetry (DSC).

e Ramp Rate:

o Fast Ramp: 10°C/min to 80°C.

o Slow Ramp: 1°C/min from 80°C to melt.
e Observation:

o Onset: First drop of liquid.

o Clear Point: Complete liquefaction.

o Acceptance Criteria: Range must be
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 To cite this document: BenchChem. [Technical Characterization Guide: N-(3-
bromophenyl)-2-(piperidin-1-yl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b5864998/docs#technical-characterization-guide-n-3-
bromophenyl-2-piperidin-1-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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